molecular formula C44H70N4O33 B2741985 N-Acetylneuraminic Acid Tetramer alpha(2-8) CAS No. 96425-83-1

N-Acetylneuraminic Acid Tetramer alpha(2-8)

Cat. No.: B2741985
CAS No.: 96425-83-1
M. Wt: 1183.039
InChI Key: JQRLGFGDWUSYIF-ADZPKJRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Acetylneuraminic Acid Tetramer alpha(2-8) is a synthetic oligosaccharide composed of four N-Acetylneuraminic Acid units linked via alpha(2-8) glycosidic bonds. This compound is part of the sialic acid family, which plays a crucial role in various biological processes, including cell-cell interaction, microbial pathogenesis, and immune response modulation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetylneuraminic Acid Tetramer alpha(2-8) typically involves the stepwise addition of N-Acetylneuraminic Acid units. The process begins with the activation of the carboxyl group of N-Acetylneuraminic Acid, followed by glycosylation to form the alpha(2-8) linkage. Common reagents used in this synthesis include glycosyl donors and acceptors, along with catalysts such as trifluoromethanesulfonic acid .

Industrial Production Methods

Industrial production of N-Acetylneuraminic Acid Tetramer alpha(2-8) involves large-scale synthesis using automated glycosylation techniques. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and prevent degradation .

Chemical Reactions Analysis

Types of Reactions

N-Acetylneuraminic Acid Tetramer alpha(2-8) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of N-Acetylneuraminic Acid Tetramer alpha(2-8). These products have distinct biological and chemical properties that can be utilized in various applications .

Scientific Research Applications

N-Acetylneuraminic Acid Tetramer alpha(2-8) has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.

    Biology: The compound is studied for its role in cell signaling and interaction, particularly in the context of neural and immune cells.

    Medicine: N-Acetylneuraminic Acid Tetramer alpha(2-8) is investigated for its potential therapeutic applications, including antiviral and antibacterial properties.

    Industry: It is used in the production of glycosylated products and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of N-Acetylneuraminic Acid Tetramer alpha(2-8) involves its interaction with specific molecular targets, such as sialic acid-binding lectins and receptors. These interactions can modulate various cellular pathways, including immune response and microbial adhesion. The compound’s effects are mediated through its ability to mimic natural sialic acid structures, thereby influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetylneuraminic Acid Dimer alpha(2-8)
  • N-Acetylneuraminic Acid Trimer alpha(2-8)
  • N-Acetylneuraminic Acid Monomer

Uniqueness

N-Acetylneuraminic Acid Tetramer alpha(2-8) is unique due to its longer chain length, which provides distinct structural and functional properties compared to its dimer, trimer, and monomer counterparts. This tetramer form exhibits enhanced binding affinity and specificity for certain biological targets, making it particularly valuable in research and therapeutic applications .

Properties

IUPAC Name

(4S,5R)-5-acetamido-2-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(1S,2R)-1-[(3R,4S)-3-acetamido-6-[(2R,3S,4R,5R,6S)-5-acetamido-8-carboxy-1,3,4,6-tetrahydroxy-8-oxooctan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-6-carboxy-4-hydroxyoxan-2-yl]-1,3-dihydroxypropan-2-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H70N4O33/c1-13(53)45-26(17(57)5-18(58)38(68)69)34(67)31(64)23(10-50)76-42(39(70)71)7-20(60)28(47-15(3)55)36(80-42)33(66)25(12-52)78-44(41(74)75)8-21(61)29(48-16(4)56)37(81-44)32(65)24(11-51)77-43(40(72)73)6-19(59)27(46-14(2)54)35(79-43)30(63)22(62)9-49/h17,19-37,49-52,57,59-67H,5-12H2,1-4H3,(H,45,53)(H,46,54)(H,47,55)(H,48,56)(H,68,69)(H,70,71)(H,72,73)(H,74,75)/t17-,19-,20-,21-,22+,23+,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34+,35?,36?,37?,42?,43?,44?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQRLGFGDWUSYIF-ADZPKJRYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC(CO)C(C2C(C(CC(O2)(C(=O)O)OC(CO)C(C3C(C(CC(O3)(C(=O)O)OC(CO)C(C(C(C(CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H](CC(OC1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H](CO)[C@H](C2[C@@H]([C@H](CC(O2)(C(=O)O)O[C@H](CO)[C@H](C3[C@@H]([C@H](CC(O3)(C(=O)O)O[C@H](CO)[C@H]([C@@H]([C@@H]([C@H](CC(=O)C(=O)O)O)NC(=O)C)O)O)O)NC(=O)C)O)O)NC(=O)C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H70N4O33
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1183.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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